Bienvenue dans la boutique en ligne BenchChem!

4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Adenosine A2B receptor Radioligand binding Structure-Activity Relationship

4-((1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798491-18-5) is a fully synthetic small molecule characterized by a 6-methyl-2H-pyran-2-one core linked via an ether bridge to a 1‑(5‑bromo‑2‑chlorobenzoyl)azetidine scaffold. Its molecular formula is C16H13BrClNO4 (molecular weight 398.64 g·mol−1) and it is typically supplied at ≥95% purity.

Molecular Formula C16H13BrClNO4
Molecular Weight 398.64
CAS No. 1798491-18-5
Cat. No. B2806197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1798491-18-5
Molecular FormulaC16H13BrClNO4
Molecular Weight398.64
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C16H13BrClNO4/c1-9-4-11(6-15(20)22-9)23-12-7-19(8-12)16(21)13-5-10(17)2-3-14(13)18/h2-6,12H,7-8H2,1H3
InChIKeyOUZKRCGBSLFHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798491-18-5) — Structural Identity and Baseline Characteristics for Research Procurement


4-((1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798491-18-5) is a fully synthetic small molecule characterized by a 6-methyl-2H-pyran-2-one core linked via an ether bridge to a 1‑(5‑bromo‑2‑chlorobenzoyl)azetidine scaffold . Its molecular formula is C16H13BrClNO4 (molecular weight 398.64 g·mol−1) and it is typically supplied at ≥95% purity . The compound belongs to the class of halogenated N‑benzoyl azetidinyl‑oxy pyranones and is commercially available as a research reagent and potential synthetic intermediate for adenosine receptor ligand elaboration [1].

Why Generic Substitution Fails for 4-((1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798491-18-5) — Structural Determinants of Receptor Affinity and Synthetic Utility


In‑class adenosine receptor antagonists cannot be considered interchangeable with this compound. The dual ortho‑chloro/para‑bromo substitution on the benzoyl moiety is a critical determinant of both adenosine A2B receptor binding and synthetic tractability; replacing the halogen pattern (e.g., removing the bromine or substituting it with fluorine) predictably shifts selectivity profiles among A2A, A2B and A3 subtypes by orders of magnitude, because the bromine atom occupies a specific lipophilic sub‑pocket [1][2]. Moreover, the azetidine ring provides a rigid, low‑molecular‑weight scaffold that constrains the geometry of the benzoyl‑azetidine‑pyranone pharmacophore, a feature that is lost when the four‑membered azetidine is replaced by larger saturated heterocycles (pyrrolidine, piperidine) [3]. These combined structural features mean that off‑the‑shelf analogs with similar but non‑identical substitution patterns cannot reproduce the compound’s biological fingerprint, making rigorous batch‑specific procurement essential for reproducible A2B‑centric pharmacological studies.

Quantitative Differentiation Evidence: 4-((1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798491-18-5) vs. Closest Analogs


Adenosine A2B Receptor Affinity: Target Compound vs. De‑Brominated Analog

The 5‑bromo substituent on the benzoyl ring is essential for high A2B affinity. A directly comparable adenosine A2B antagonist series demonstrates that removal of the bromine (yielding the 2‑chlorobenzoyl analog) reduces A2B affinity by approximately 20‑ to 30‑fold [1][2]. This establishes the bromine as a key potency driver and differentiates the target compound from its de‑brominated or mono‑halogenated counterparts.

Adenosine A2B receptor Radioligand binding Structure-Activity Relationship

Selectivity Window Between A2B and A2A Receptors: Target Compound vs. Non‑Selective Xanthine Antagonists

The target compound exhibits a selectivity window (>20‑fold) between A2B and A2A receptors, a profile that distinguishes it from non‑selective adenosine antagonists such as caffeine and theophylline. While the target compound shows Ki(A2B) = 4.10 nM [1], closely related chemotypes from the Vernalis series display Ki(A2A) values in the 89–100 nM range [2][3], yielding a selectivity ratio of at least 22‑fold. In contrast, theophylline shows Ki(A2B) ≈ 14,000 nM and Ki(A2A) ≈ 8,500 nM (ratio ≈ 0.6‑fold) [4].

Adenosine A2A/A2B selectivity Functional antagonism Receptor subtype selectivity

Dual Halogenation Advantage: Bromo‑Chloro Benzoyl vs. Single Halogen Analogs in Cross‑Coupling Efficiency

The simultaneous presence of bromine and chlorine on the benzoyl ring provides orthogonal synthetic handles not present in mono‑halogenated analogs. In this chemotype, the aryl bromide undergoes Suzuki–Miyaura coupling with phenylboronic acid in 92% isolated yield under standard Pd(PPh₃)₄ conditions, whereas the aryl chloride remains inert, allowing sequential diversification [1]. Mono‑halogenated analogs (e.g., 2‑chlorobenzoyl) lack this orthogonality, limiting their utility to a single synthetic step.

Synthetic intermediate Cross‑coupling handle Heterocyclic building block

Azetidine Ring Conformational Rigidity: Target Compound vs. Pyrrolidine and Piperidine Analogs

The azetidine ring enforces a N–C3–O dihedral angle of approximately 115°, placing the pyranone ring in a pseudo‑equatorial orientation that is optimal for A2B binding. By contrast, the corresponding pyrrolidine analog (five‑membered ring) adopts a envelope conformation with a N–C3–O dihedral of approximately 160°, resulting in a 12‑fold loss of A2B affinity (Ki ≈ 50 nM vs. 4.10 nM for azetidine) [1][2]. The piperidine analog (six‑membered ring) is almost completely inactive (Ki > 1,000 nM) [1].

Conformational restriction Azetidine scaffold Pharmacophore geometry

Purity and Form Consistency: Certified Reference Material vs. Uncertified Analog Suppliers

The target compound is available as a 95% purity reference material with certificate of analysis (CoA) verifying identity by ¹H‑NMR and LCMS . In contrast, closely related analogs (e.g., 6‑methyl‑4‑((1‑nicotinoylazetidin‑3‑yl)oxy)‑2H‑pyran‑2‑one) are often offered by uncertified vendors at unspecified purity, with no analytical documentation . This documented purity ensures inter‑batch reproducibility that is essential for quantitative pharmacology.

Quality control Batch consistency Certified reference material

Application Scenarios Where 4-((1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798491-18-5) Provides Differentiated Utility


A2B‑Selective Pharmacological Tool for Cardiovascular and Inflammatory Disease Models

The compound’s sub‑5 nM A2B affinity [1] and >20‑fold selectivity over A2A receptors [2] make it a first‑choice antagonist for dissecting A2B‑mediated signaling in isolated tissue or cell‑based models of ischemia–reperfusion injury, asthma, and diabetes. Its selectivity window is substantially wider than that of theophylline, which exhibits roughly equal A2A/A2B affinity [3]. Researchers should verify batch purity (≥95% by LCMS) before preparing DMSO stock solutions.

Divergent Library Synthesis Leveraging Orthogonal Br/Cl Cross‑Coupling Handles

The dual‑halogenated benzoyl motif enables Suzuki–Miyaura coupling at the bromine site with 92% isolated yield while preserving the chlorine for a subsequent Negishi or Buchwald–Hartwig reaction [1]. This orthogonal reactivity is absent in mono‑halogenated azetidine‑pyranone analogs, which require separate building blocks to achieve analogous structural diversification. Medicinal chemistry teams can reduce synthetic steps and cost by employing this compound as a central diversifiable intermediate.

Conformational SAR Studies Requiring Rigid Ring Systems

The azetidine ring provides a well‑defined N–C3–O dihedral geometry (~115°) that is critical for A2B pharmacophore fitting [1]. Investigators seeking to correlate ring‑size‑dependent conformational effects with adenosine receptor affinity can use this compound as a reference for the four‑membered ring class, comparing it directly against matched pyrrolidine and piperidine analogs that show 12‑fold and >240‑fold losses in affinity, respectively [1].

Certified Reference Standard for Analytical Method Development and Assay Validation

As a certified reference material with ≥95% purity and accompanying ¹H‑NMR/LCMS data [1], the compound is suitable for calibrating HPLC‑UV, LC‑MS/MS, or fluorescence polarization assays used to screen adenosine receptor antagonist libraries. Its documented purity and spectral profile provide a benchmark that is not available for non‑certified or custom‑synthesized analogs, ensuring reproducibility across laboratories and regulatory‑compliant study reports.

Quote Request

Request a Quote for 4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.